4-Hydroxy-3-methylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
4-hydroxy-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3-4(7)2-6-5(3)8/h3-4,7H,2H2,1H3,(H,6,8) |
InChI Key |
JWMIZDURURGFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CNC1=O)O |
Origin of Product |
United States |
Preparation Methods
Amination and Cyclization of Functionalized Acyclic Substrates
One classical approach involves the amination of suitably functionalized acyclic precursors followed by cyclization to form the pyrrolidinone ring. This method typically starts with substrates such as malic acid derivatives or halo-substituted pyrrolidones, which undergo intramolecular cyclization under controlled conditions.
- Process:
- Reaction of malic acid with methylamine in a solvent like toluene or xylene
- Heating to reflux to promote ring closure and water removal (dehydration)
- Isolation of intermediate compounds such as 3-hydroxy-1-methylcyclobutanediamide before reduction
- Advantages:
- Solid intermediates facilitate purification
- Good control over reaction parameters allows for improved yields and purity
- Example Conditions:
Oxidation of Pyrrolidine Derivatives
Another synthetic route is the selective oxidation of pyrrolidine or N-methylpyrrolidin-2-one derivatives to introduce the hydroxyl group at the 4-position.
- Reagents:
- Oxone (potassium peroxymonosulfate) is commonly used as a mild oxidant
- Mechanism:
- Oxidation occurs at the 4-position of the pyrrolidinone ring, converting a methylene or methyl group into a hydroxyl group
- Considerations:
Ring Expansion of β-Lactams or Cyclopropylamides
Ring expansion techniques involve transforming smaller ring systems like β-lactams or cyclopropylamides into the desired five-membered pyrrolidinone ring with hydroxyl substitution.
- Method:
- Treatment of β-lactam derivatives with nucleophiles or under acidic/basic conditions to promote ring expansion
- Outcome:
- Formation of 4-hydroxy-3-methylpyrrolidin-2-one with control over stereochemistry
- Challenges:
- Requires precise reaction control to avoid overreaction or ring cleavage.
Reduction of Intermediate Compounds
Reduction steps are often employed to convert intermediate cyclic amides or lactams into the target compound.
- Reducing Agents:
- Procedure:
- Reduction of ring-closed intermediates under inert atmosphere with temperature control
- Quenching with acid and extraction to isolate the product
- Benefits:
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Amination and Cyclization | Malic acid, methylamine, toluene/xylene, reflux | Solid intermediates, scalable | Long reaction times (15-18 h) | 60–75 |
| Oxidation of Pyrrolidine Derivatives | Oxone, controlled temperature | Mild conditions, selective | Requires careful control, side products | 50–65 |
| Ring Expansion of β-Lactams | β-Lactams, nucleophiles, acidic/basic media | Stereochemical control | Complex reaction setup | 40–60 |
| Reduction of Intermediates | LiAlH₄, NaBH₄, boron trifluoride complexes | Safer reagents, high purity | Requires inert atmosphere | 70–80 |
Detailed Research Findings
A patented method outlines a two-step process involving ring closure of malic acid with methylamine, followed by reduction using sodium borohydride or boron trifluoride-ether complexes. This method improves safety by avoiding hazardous reagents and enhances scalability through crystallizable intermediates.
Oxidation using Oxone has been shown to specifically hydroxylate the 4-position on pyrrolidin-2-one rings, providing a straightforward route to 4-hydroxy derivatives. Optimization of solvent and temperature is critical to maximize selectivity and yield.
Research into ring expansion of β-lactams offers stereochemical advantages but requires careful reaction monitoring to prevent degradation or side reactions. This method is less commonly used industrially due to complexity.
Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are routinely employed to monitor reaction progress and assess product purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and copper salts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Cardiovascular Disorders
One of the most promising applications of 4-Hydroxy-3-methylpyrrolidin-2-one is in the treatment of cardiovascular disorders. Research has indicated that this compound acts as an agonist for the apelin receptor (APJ), which is implicated in heart failure and other cardiovascular diseases. The agonism of APJ has been shown to have cardioprotective effects, potentially improving outcomes for patients suffering from conditions such as heart failure and coronary artery disease .
Case Study:
A patent describes the synthesis and use of this compound derivatives as APJ receptor agonists, highlighting their potential role in developing new therapeutic agents for heart failure . The study emphasizes the need for compounds with improved pharmacokinetic profiles to enhance therapeutic efficacy.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests a potential role in developing new antimicrobial agents .
Data Table: Antimicrobial Activity of Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Cancer Research
The compound has shown promise in cancer research, particularly in the development of new anti-cancer agents. Studies have indicated that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Case Study:
A recent study investigated a series of compounds related to this compound, assessing their antiproliferative effects against human cancer cell lines such as MCF7 and HCT116. Results indicated that some derivatives exhibited significantly higher potency compared to standard chemotherapeutic agents like sunitinib and 5-fluorouracil .
Organic Synthesis
In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for creating diverse chemical entities .
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| N-acylation | Room Temperature, Solvent A | 85 |
| Alkylation | Reflux, Solvent B | 75 |
| Cyclization | Microwave Irradiation | 90 |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Protein Interaction: The compound can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 4-hydroxy-3-methylpyrrolidin-2-one but differ in substituent positions, functional groups, or stereochemistry:
Functional Group Impact on Properties
- Hydroxyl Position : The C4 hydroxyl in this compound enhances hydrogen-bonding capacity compared to C3-hydroxylated analogues (e.g., (3S)-3-hydroxy-1-methylpyrrolidin-2-one). This may improve solubility and target binding in biological systems .
- In contrast, C1-methylated derivatives (e.g., (3S)-3-hydroxy-1-methylpyrrolidin-2-one) show reduced synthetic flexibility .
- Aromatic Modifications: Compounds like 3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one () incorporate aromatic moieties, increasing lipophilicity and altering pharmacokinetic profiles compared to non-aromatic pyrrolidinones.
Biological Activity
4-Hydroxy-3-methylpyrrolidin-2-one (also known as 4-Hydroxy-3-methyl-2-pyrrolidinone or HMP) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidinone structure, which contributes to its biological activity. The compound has been studied for its potential roles as an enzyme inhibitor and receptor modulator.
1. Enzyme Inhibition
Research has shown that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance:
- Cholinesterase Inhibition : Studies indicate that HMP can inhibit human recombinant acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmission regulation. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
2. Antimicrobial Activity
HMP has demonstrated antimicrobial properties against a range of pathogens. A study identified that derivatives of HMP showed significant activity against Mycobacterium tuberculosis, highlighting its potential in treating tuberculosis infections .
3. Neuroprotective Effects
The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects. Research indicates that HMP may enhance cognitive function by affecting cholinergic signaling pathways, thus providing a basis for its use in neurodegenerative disease therapies .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The methyl group and hydroxyl group in HMP enhance binding affinity to target enzymes, leading to inhibition or modulation of their activity.
- Receptor Modulation : HMP may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways related to cognition and metabolism .
Case Studies and Experimental Data
Several studies have explored the biological implications of HMP:
Q & A
Q. How can the synthesis of 4-Hydroxy-3-methylpyrrolidin-2-one be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters. For example:
- Catalyst selection : Test acidic (e.g., HCl) or basic catalysts (e.g., NaOH) to stabilize intermediates, as seen in analogous pyrrolidinone syntheses .
- Temperature control : Gradual heating (e.g., 50°C for 2–4 hours) can enhance reaction completion while minimizing side products .
- Purification : Use recrystallization or column chromatography to isolate the compound, referencing protocols for structurally similar heterocycles .
- Yield tracking : Monitor yields at each step using analytical techniques like HPLC or GC, as demonstrated in studies on related lactams .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the hydroxyl and methyl substituents. Compare chemical shifts with databases for pyrrolidinone derivatives .
- X-ray Powder Diffraction (XRPD) : Analyze crystallinity and polymorphic forms, referencing peak intensity tables from analogous compounds (e.g., 4-substituted pyrrolidinones) .
- Mass spectrometry : Validate molecular weight via ESI-MS, ensuring fragmentation patterns align with expected structural motifs .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in different solvents?
Methodological Answer:
- Solvent modeling : Use density functional theory (DFT) to calculate solvation energies in polar (e.g., water) and non-polar solvents. Reference studies on pyrrolidinone solvation dynamics .
- Reactivity surfaces : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites, as applied to similar lactams in drug design .
- Validation : Compare computational predictions with experimental kinetic data (e.g., hydrolysis rates in buffered solutions) .
Q. What strategies resolve contradictions in stability data for this compound under varying environmental conditions?
Methodological Answer:
- Controlled stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) while monitoring pH and oxidation states .
- Multi-technique analysis : Combine HPLC (purity), TGA (thermal stability), and IR (functional group integrity) to reconcile conflicting data .
- Replicate conditions : Ensure experimental reproducibility by aligning protocols with established guidelines for hygroscopic compounds .
Q. How to design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Buffer systems : Test stability in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, sampling at intervals (e.g., 0, 24, 48 hours) .
- Degradation kinetics : Use UV-Vis or LC-MS to quantify degradation products, applying first-order kinetics models .
- Structural analysis : Perform NMR post-degradation to identify hydrolyzed fragments (e.g., ring-opened intermediates) .
Q. What methodological considerations are critical when assessing the biological activity of this compound in vitro?
Methodological Answer:
- Solubility optimization : Prepare hydrochloride salts (if necessary) to enhance aqueous solubility, as seen in bioactive pyrrolidinone derivatives .
- Dose-response assays : Use cell viability assays (e.g., MTT) with dose ranges (1–100 µM) and negative controls (e.g., DMSO vehicle) .
- Mechanistic studies : Combine transcriptomics and molecular docking to identify protein targets, referencing kinase inhibition studies of related heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
